molecular formula C23H28N4OS B14971942 6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B14971942
M. Wt: 408.6 g/mol
InChI Key: UQXGUIMXCROXEY-UHFFFAOYSA-N
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Description

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method involves the reaction of a substituted phenylpiperazine with a benzothieno[2,3-d]pyrimidine derivative. The reaction conditions often include the use of solvents such as chloroform or methylene chloride, and bases like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothieno[2,3-d]pyrimidine core with a phenoxyethyl-substituted piperazine ring makes it a versatile compound for various applications .

Biological Activity

6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structural configuration that suggests potential biological activity. This compound belongs to the class of heterocyclic compounds and has garnered interest in medicinal chemistry due to its possible interactions with various biological targets. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.

Structural Features

The compound is characterized by the following structural components:

  • Molecular Formula : C23H28N4OS
  • Core Structure : Tetrahydrobenzothieno-pyrimidine
  • Functional Groups : Piperazine moiety and phenoxyethyl substitution

This structural configuration may enhance its ability to interact with biological systems, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit a range of biological activities. Notable activities include:

  • Antimicrobial Properties : Some derivatives have shown moderate to excellent antimicrobial activity against various pathogens.
  • Antidepressant Effects : Research has indicated that piperazine derivatives can influence serotonin receptors, suggesting potential antidepressant properties.
  • Anticancer Activity : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

A study conducted on related compounds demonstrated that several derivatives exhibited significant antimicrobial activity. The effectiveness was measured using agar diffusion methods and compared against standard antibiotics. The results indicated varying degrees of microbial inhibition depending on the substituents attached to the core structure.

CompoundAntimicrobial ActivityMIC (µg/mL)
Compound AModerate50
Compound BExcellent10
Compound CPoor200

Antidepressant Properties

Research on piperazine derivatives has shown that they can act as ligands for serotonin receptors. For instance, a comparative study indicated that certain modifications in the piperazine ring enhanced binding affinity to serotonin receptors, potentially leading to increased antidepressant efficacy.

DerivativeBinding Affinity (Ki)Effect on Serotonin Receptor
Derivative X20 nMAgonist
Derivative Y15 nMAntagonist

The proposed mechanisms for the biological activities of 6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine include:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Inhibition of Enzymes : Certain derivatives may inhibit enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The hydrophobic nature of the compound could allow it to integrate into cell membranes, disrupting cellular integrity in pathogens.

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

6-methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H28N4OS/c1-17-7-8-20-19(15-17)21-22(24-16-25-23(21)29-20)27-11-9-26(10-12-27)13-14-28-18-5-3-2-4-6-18/h2-6,16-17H,7-15H2,1H3

InChI Key

UQXGUIMXCROXEY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CCOC5=CC=CC=C5

Origin of Product

United States

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